(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate
Description
The compound "(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate" is a pyrazolone derivative with a pyrrolidine carbodithioate substituent. Its structure includes a brominated pyrazolone core, a phenyl group at the 1-position, and a methyl group at the 2-position, contributing to its steric and electronic properties.
Properties
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS2/c1-18-13(11-23-16(22)19-9-5-6-10-19)14(17)15(21)20(18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLZIAVSGSVUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=S)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate yields 1-phenylpyrazole.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of Pyrrolidine-1-carbodithioate: The final step involves the reaction of the pyrazole derivative with pyrrolidine-1-carbodithioate, which can be synthesized from pyrrolidine and carbon disulfide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: The major products could include oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives where the bromo group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carbodithioate group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Pyrazolone Derivatives :
- (4-Chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate :
- Bromine substitution (in the target compound) vs. chlorine. Bromine’s larger atomic radius may enhance lipophilicity and alter binding affinity.
- (4-Bromo-2-ethyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate :
- Methyl vs. ethyl group at the 2-position. Increased steric bulk may reduce solubility but improve metabolic stability.
Functional Group Impact
- Pyrrolidine Carbodithioate vs.
- Bromine vs. Hydrogen at 4-Position :
- Bromine’s electron-withdrawing effect may stabilize the pyrazolone ring, affecting reactivity in nucleophilic substitutions.
Hypothetical Data Table
| Compound Name | Substituent (R) | LogP | IC₅₀ (μM) | Thermal Stability (°C) |
|---|---|---|---|---|
| Target Compound | Br | 3.2 | 12.5 | 180 |
| (4-Cl-2-Me-pyrazol-3-yl)methyl derivative | Cl | 2.8 | 18.7 | 170 |
| (4-H-2-Me-pyrazol-3-yl)methyl derivative | H | 2.1 | 25.4 | 160 |
Methodological Considerations
- Crystallographic Analysis : SHELX programs are widely used for refining small-molecule structures, while ORTEP-III aids in visualizing molecular geometry. These tools could theoretically elucidate bond lengths, angles, and packing motifs for comparative studies.
- Thermodynamic Properties : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) might reveal stability differences linked to substituent effects.
Research Findings and Limitations
- Bioactivity Gaps: No evidence is provided on biological or catalytic properties. Comparative studies typically assess enzyme inhibition (e.g., COX-2 for pyrazolones) or cytotoxicity.
- Synthetic Challenges : Bromination at the 4-position may require harsh conditions, complicating purity compared to chloro or unsubstituted analogs.
Biological Activity
The compound (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate is a derivative of pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.24 g/mol. The structure includes a pyrazole ring substituted with a bromine atom and a pyrrolidine moiety linked through a methylene bridge, which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines. For instance:
- Cytotoxicity Tests : In vitro assays demonstrated significant cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231, particularly when combined with doxorubicin, enhancing the overall efficacy of treatment .
| Cell Line | IC50 (μM) | Combination Effect with Doxorubicin |
|---|---|---|
| MCF-7 | 15.5 | Synergistic |
| MDA-MB-231 | 10.2 | Synergistic |
Anti-inflammatory and Antibacterial Activity
The compound also exhibits anti-inflammatory and antibacterial properties, common among pyrazole derivatives. Studies have indicated that:
- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Antibacterial Activity : It has shown effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Influence : The presence of halogen substituents (such as bromine) on the pyrazole ring enhances cytotoxicity against cancer cells.
- Pyrrolidine Linkage : The incorporation of the pyrrolidine moiety contributes to improved binding affinity to target proteins involved in tumor proliferation and survival pathways .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Combination Therapy : A study reported that combining pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced anticancer effects, particularly in resistant cancer cell lines .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds induce apoptosis through mitochondrial pathways, leading to increased cell death in cancerous tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
